Cas no 2230800-08-3 (2-oxatricyclo5.4.0.0,1,5undecan-8-amine)

2-oxatricyclo5.4.0.0,1,5undecan-8-amine 化学的及び物理的性質
名前と識別子
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- 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine
- Octahydro-2H-benzo[1,4]cyclobuta[1,2-b]furan-5-amine
- 2-oxatricyclo5.4.0.0,1,5undecan-8-amine
-
- インチ: 1S/C10H17NO/c11-9-2-1-4-10-7(3-5-12-10)6-8(9)10/h7-9H,1-6,11H2
- InChIKey: ADHIRBIGUQMHRR-UHFFFAOYSA-N
- ほほえんだ: O1CCC2CC3C(CCCC132)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 206
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-oxatricyclo5.4.0.0,1,5undecan-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1721668-5.0g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 5g |
$3935.0 | 2023-05-27 | |
Enamine | EN300-1721668-0.1g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
Enamine | EN300-1721668-0.5g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 0.5g |
$1058.0 | 2023-09-20 | |
Enamine | EN300-1721668-2.5g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 2.5g |
$2660.0 | 2023-09-20 | |
Enamine | EN300-1721668-0.25g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 0.25g |
$672.0 | 2023-09-20 | |
Chemenu | CM435441-1g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95%+ | 1g |
$1472 | 2023-03-25 | |
Enamine | EN300-1721668-5g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 5g |
$3935.0 | 2023-09-20 | |
1PlusChem | 1P01FK2L-500mg |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 500mg |
$1370.00 | 2023-12-18 | |
Aaron | AR01FKAX-2.5g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 2.5g |
$3683.00 | 2025-02-11 | |
Aaron | AR01FKAX-10g |
2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine |
2230800-08-3 | 95% | 10g |
$8051.00 | 2023-12-14 |
2-oxatricyclo5.4.0.0,1,5undecan-8-amine 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-oxatricyclo5.4.0.0,1,5undecan-8-amineに関する追加情報
Introduction to 2-oxatricyclo5.4.0.0,1,5undecan-8-amine (CAS No: 2230800-08-3)
The compound 2-oxatricyclo5.4.0.0,1,5undecan-8-amine (CAS No: 2230800-08-3) represents a fascinating molecular structure that has garnered significant attention in the field of medicinal chemistry and pharmacology. This tricyclic amine derivative features a unique oxetane ring embedded within a highly constrained tricyclic framework, making it an intriguing candidate for further exploration in drug discovery and molecular recognition studies.
The nomenclature of this compound adheres to the strict rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), ensuring clarity and precision in its identification. The term "2-oxatricyclo5.4.0.0,1,5undecan-8-amine" precisely describes its structural attributes: a tricyclic system composed of three rings, an oxetane moiety at the 2-position, and an amine functional group at the 8-position. This specific arrangement imparts unique steric and electronic properties that are critical for its potential biological activity.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. The rigid tricyclic core of 2-oxatricyclo5.4.0.0,1,5undecan-8-amine suggests potential interactions with biological targets that are not accessible to more linear or flexible molecules. This structural rigidity could enhance binding affinity and selectivity, which are key factors in the development of novel therapeutics.
In the realm of medicinal chemistry, the oxetane ring is particularly noteworthy due to its strained three-membered cycle. This strain can be exploited to facilitate ring-opening reactions under specific conditions, allowing for the synthesis of modified derivatives with tailored biological properties. The presence of an amine group further expands the synthetic possibilities, enabling conjugation with various pharmacophores or biomolecules for targeted delivery systems.
Current research in this area has highlighted the potential of tricyclic amines as scaffolds for antimicrobial and anti-inflammatory agents. The unique conformational constraints imposed by the tricyclic system may disrupt pathogenic protein-protein interactions or inhibit key enzymatic pathways involved in inflammation. Preliminary studies on structurally related compounds have demonstrated promising results in both in vitro and preclinical models.
The synthesis of 2-oxatricyclo5.4.0.0,1,5undecan-8-amine presents a significant challenge due to its complex three-dimensional architecture. However, modern synthetic methodologies have made considerable progress in addressing these challenges through carefully orchestrated ring-closing metathesis reactions or intramolecular cyclizations starting from simpler precursors. These advances have not only improved yield but also opened new avenues for functionalization at multiple positions within the tricyclic framework.
The chemical reactivity of this compound is another area of intense interest. The oxetane ring can undergo nucleophilic attack or undergo cycloreversion under specific conditions, leading to novel products that may exhibit different biological activities compared to the parent compound. Such reactivity is being exploited to develop libraries of derivatives for high-throughput screening against various disease targets.
From a computational perspective, molecular modeling studies have been instrumental in understanding how 2-oxatricyclo5.4.0.0,1,5undecan-8-amine interacts with biological macromolecules such as enzymes and receptors. These studies often involve docking simulations where the compound is positioned within active sites to assess potential binding affinities and mode of interaction. The results provide valuable insights into optimizing its structure for improved efficacy and reduced side effects.
The potential applications of this compound extend beyond traditional small-molecule drug discovery into areas such as chemical biology and materials science. Its unique structural features make it an attractive candidate for developing probes that can interact with specific biological pathways or for creating novel materials with tailored mechanical properties.
In conclusion,2-oxatricyclo5.4.0.0,1,5undecan-8-amine (CAS No: 2230800-08-3) stands as a testament to the ingenuity of modern medicinal chemistry in designing complex molecules with potential therapeutic value。 Its intricate structure offers numerous opportunities for innovation, both in terms of synthetic methodologies and biological applications。 As research continues to uncover new aspects of its properties, it is likely that this compound will play an increasingly important role in future drug development efforts。
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